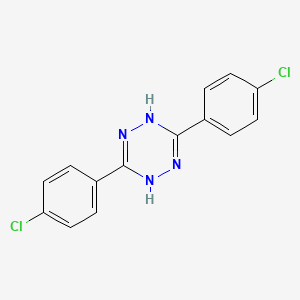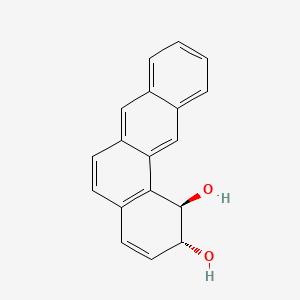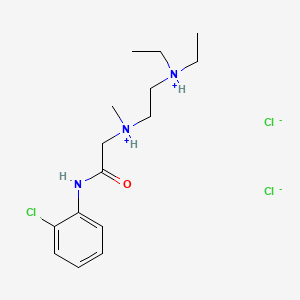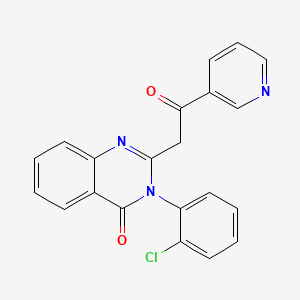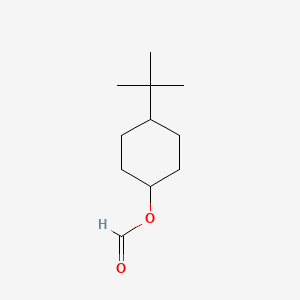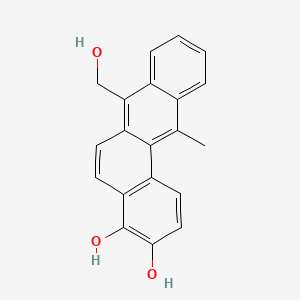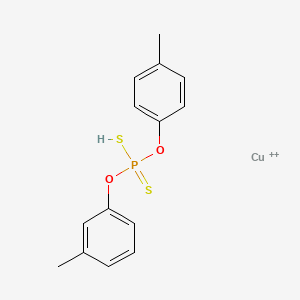
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound that features copper as a central metal atom. This compound is characterized by the presence of two phenoxy groups substituted with methyl groups and a sulfanyl-sulfanylidene-lambda5-phosphane moiety. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of copper salts with appropriate phenoxy and phosphane ligands. One common method involves the use of copper acetate in combination with diethanolamine, which has been found to substantially increase yields in similar systems . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could be employed to achieve consistent production.
化学反应分析
Types of Reactions
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the oxidation state of the copper center.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized copper complexes, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and cyclizations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and catalytic activity.
作用机制
The mechanism by which Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane exerts its effects involves the interaction of the copper center with various molecular targets. The copper atom can undergo redox reactions, facilitating electron transfer processes. The phenoxy and phosphane ligands can also participate in binding interactions with other molecules, influencing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
Copper;(phenoxy)-(methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane: Similar structure but with different substituents on the phenoxy groups.
Copper;(phenoxy)-(phenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane: Lacks the methyl groups, leading to different reactivity and properties.
Uniqueness
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both 3-methylphenoxy and 4-methylphenoxy groups provides a distinct steric and electronic environment around the copper center, making it a valuable compound for various applications.
属性
CAS 编号 |
7464-04-2 |
|---|---|
分子式 |
C14H15CuO2PS2+2 |
分子量 |
373.9 g/mol |
IUPAC 名称 |
copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2.Cu/c1-11-6-8-13(9-7-11)15-17(18,19)16-14-5-3-4-12(2)10-14;/h3-10H,1-2H3,(H,18,19);/q;+2 |
InChI 键 |
DONPOYXHNCIYHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OP(=S)(OC2=CC=CC(=C2)C)S.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



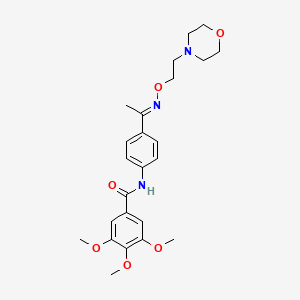
![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)
